molecular formula C10H7FN2O B6429460 2-(2-fluorophenoxy)pyrazine CAS No. 2549038-28-8

2-(2-fluorophenoxy)pyrazine

Cat. No.: B6429460
CAS No.: 2549038-28-8
M. Wt: 190.17 g/mol
InChI Key: ARJZWZIUKRCWHV-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)pyrazine is a heterocyclic organic compound that features a pyrazine ring substituted with a 2-fluorophenoxy group

Mechanism of Action

Target of Action

It is a derivative of pyrrolopyrazine, which has been shown to exhibit a wide range of biological activities . Pyrrolopyrazine derivatives have been found to exhibit antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Mode of Action

For instance, some pyrrolopyrazine derivatives have shown more activity on kinase inhibition , which suggests that they may interact with kinases to inhibit their activity.

Biochemical Pathways

Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives , it can be inferred that multiple pathways could be affected. These could potentially include pathways related to inflammation, viral replication, fungal growth, and tumor growth, among others.

Result of Action

Given the biological activities exhibited by pyrrolopyrazine derivatives , it is likely that the compound could have a variety of effects at the molecular and cellular levels. These could potentially include the inhibition of certain enzymes, alteration of cell signaling pathways, and modulation of cellular responses to stress or damage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)pyrazine typically involves the reaction of 2-fluorophenol with pyrazine derivatives. One common method includes the nucleophilic aromatic substitution reaction where 2-fluorophenol reacts with a halogenated pyrazine in the presence of a base. The reaction conditions often involve the use of solvents like dimethylformamide and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of pyrazine carboxylic acids.

    Reduction: Formation of pyrazine derivatives with reduced functional groups.

    Substitution: Formation of various substituted pyrazines depending on the nucleophile used.

Scientific Research Applications

2-(2-fluorophenoxy)pyrazine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenoxy)pyrazine
  • 2-(2-bromophenoxy)pyrazine
  • 2-(2-iodophenoxy)pyrazine

Uniqueness

2-(2-fluorophenoxy)pyrazine is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and bioavailability, making it a valuable compound in medicinal chemistry and other applications .

Properties

IUPAC Name

2-(2-fluorophenoxy)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O/c11-8-3-1-2-4-9(8)14-10-7-12-5-6-13-10/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJZWZIUKRCWHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=NC=CN=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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